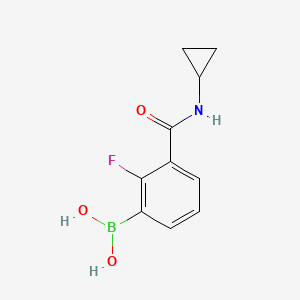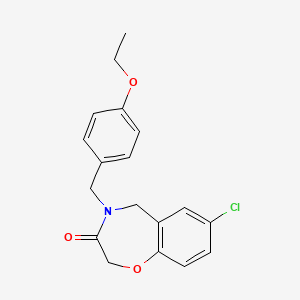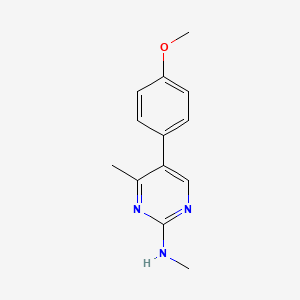
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a pyrimidine derivative that has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.
Applications De Recherche Scientifique
Pharmacological Research: Inhibition of ALOX15
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine: has been studied for its potential as a pharmacophore for the substrate-selective inhibition of ALOX15 , an enzyme involved in lipid peroxidation . This enzyme plays a variable role in different cancer and inflammation models, making it a target for pharmacological research. The compound’s ability to inhibit ALOX15 could lead to new treatments for diseases where lipid peroxidation is a factor.
Cancer Research: Allosteric Inhibition
The compound is part of a class of molecules that have been identified to allosterically inhibit the catalytic activity of rabbit ALOX15 . This allosteric inhibition is substrate-specific and could provide insights into the development of new cancer therapies, particularly in cases where ALOX15 metabolites are pathologically significant.
Inflammation Models: Linoleate Oxygenase Activity
In the context of inflammation, 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine and its derivatives have been shown to selectively inhibit the linoleate oxygenase activity of ALOX15 . This selective inhibition is crucial for understanding the inflammatory process and developing drugs that can modulate this pathway.
Enzyme-Substrate Interaction Studies
The compound has been used in in silico docking studies and molecular dynamics simulations to understand enzyme-inhibitor interactions . These studies help in mapping the binding sites and determining the structural requirements for inhibition, which is essential for drug design.
Chemical Synthesis: Reduction of Nitro Groups
In synthetic chemistry, the compound has been utilized in reactions involving the reduction of nitro groups to corresponding amines . This application is significant in the synthesis of various pharmaceuticals and research chemicals.
Bioactive Lipids: Substrate Selective Inhibition
The compound’s role in the substrate selective inhibition of bioactive lipids, particularly in the context of ALOX15, has implications for the development of therapeutic agents . By understanding how these compounds interact with bioactive lipids, researchers can design more effective drugs with fewer side effects.
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-12(8-15-13(14-2)16-9)10-4-6-11(17-3)7-5-10/h4-8H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWGLTIYLAQOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC=C(C=C2)OC)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine | |
CAS RN |
1283280-23-8 |
Source


|
| Record name | 5-(4-methoxyphenyl)-N,4-dimethylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2763028.png)
![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2763031.png)
![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763032.png)
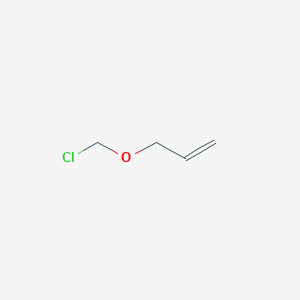
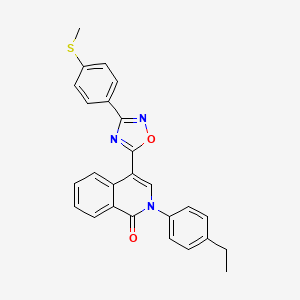
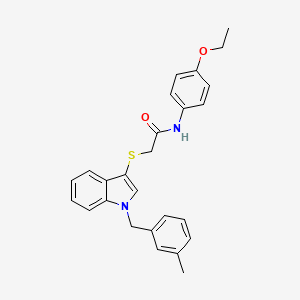
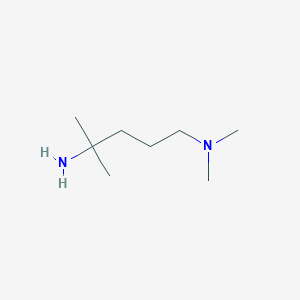
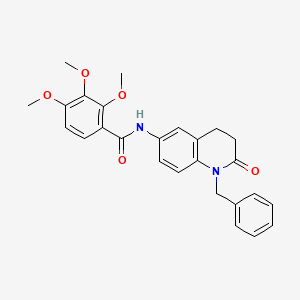
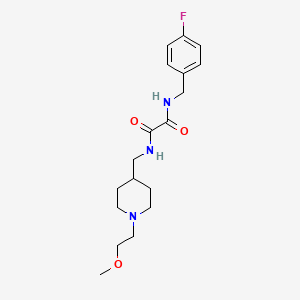
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)
